

Application Notes and Protocols for PC-Biotin-PEG4-NHS Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PC-Biotin-PEG4-NHS carbonate

Cat. No.: B1193324

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

PC-Biotin-PEG4-NHS Carbonate is a heterobifunctional linker designed for the biotinylation of proteins and other biomolecules containing primary amines. This reagent features three key components:

- **N-Hydroxysuccinimide (NHS) Carbonate:** An amine-reactive group that forms a stable carbamate bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein).
- **Photocleavable (PC) Linker:** An ortho-nitrobenzyl-based linker that can be cleaved upon exposure to near-UV light (300-365 nm), allowing for the controlled release of the biotinylated molecule.
- **Biotin:** A high-affinity ligand for streptavidin and avidin, enabling strong and specific binding for detection, purification, and immobilization applications.
- **Polyethylene Glycol (PEG4) Spacer:** A hydrophilic spacer that enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and minimizes aggregation.^[1]

These features make **PC-Biotin-PEG4-NHS Carbonate** a versatile tool for a range of applications where the reversible immobilization or capture and release of biomolecules is

desired.

II. Principle of Reaction and Photocleavage

The utility of **PC-Biotin-PEG4-NHS Carbonate** is based on a two-stage process: biotinylation and photocleavage.

- 1. Biotinylation Reaction:** The NHS carbonate group reacts with primary amines on the target biomolecule in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable carbamate linkage.
- 2. Photocleavage:** The ortho-nitrobenzyl linker absorbs light in the near-UV range (300-365 nm). This absorption initiates a photochemical reaction that leads to the cleavage of the linker and the release of the biotinylated molecule. This process is rapid and efficient, often achieving over 90% cleavage within minutes of light exposure.^[2]

III. Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of **PC-Biotin-PEG4-NHS Carbonate**.

Parameter	Recommended Range/Value	Notes
Molecular Weight	810.87 g/mol	
Purity	≥95%	Varies by supplier.
Solubility	Soluble in DMSO and DMF	Prepare fresh solutions before use.
Storage	-20°C, desiccated and protected from light	Avoid repeated freeze-thaw cycles of solutions.

Parameter	Recommended Range/Value	Notes
Reaction Buffer	Amine-free buffer (e.g., PBS, HEPES, bicarbonate)	Avoid buffers containing Tris or glycine.
Reaction pH	7.2 - 8.5	Optimal for reactivity with primary amines.
Molar Excess of Reagent	10-50 fold (protein dependent)	Higher excess for dilute protein solutions. [3] [4]
Reaction Time	30-60 minutes at room temperature or 2 hours at 4°C	Longer incubation at lower temperatures can be gentler on the protein. [3]
Quenching Reagent	20-50 mM Tris or Glycine	To stop the reaction.

Parameter	Recommended Range/Value	Notes
Cleavage Wavelength	300 - 365 nm	Near-UV light.
Light Source	Low-pressure mercury lamp, UV LED	
Cleavage Time	5 - 15 minutes	Dependent on light intensity and distance from the sample.
Cleavage Efficiency	>90%	Typically high under optimal conditions.

IV. Experimental Protocols

A. Protocol for Protein Biotinylation

This protocol provides a general guideline for the biotinylation of a protein using **PC-Biotin-PEG4-NHS Carbonate**. Optimization may be required for specific proteins.

Materials:

- **PC-Biotin-PEG4-NHS Carbonate**

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF
- Quenching buffer (1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare Protein Sample:
 - Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
 - If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an appropriate amine-free buffer.
- Prepare **PC-Biotin-PEG4-NHS Carbonate** Stock Solution:
 - Immediately before use, dissolve **PC-Biotin-PEG4-NHS Carbonate** in anhydrous DMSO or DMF to a final concentration of 10 mM.
- Biotinylation Reaction:
 - Add the desired molar excess of the **PC-Biotin-PEG4-NHS Carbonate** stock solution to the protein solution. A 20-fold molar excess is a good starting point.^[3]
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
- Quench Reaction:
 - Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.
 - Incubate for an additional 15 minutes at room temperature.
- Purification:

- Remove excess, unreacted **PC-Biotin-PEG4-NHS Carbonate** by dialysis against an appropriate buffer or by using a desalting column.
- Quantification of Biotinylation (Optional):
 - Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

B. Protocol for Affinity Purification and Photocleavage

This protocol describes the capture of a biotinylated protein using streptavidin-coated beads and its subsequent release via photocleavage.

Materials:

- Biotinylated protein
- Streptavidin-coated magnetic beads or agarose resin
- Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Elution Buffer (e.g., PBS)
- UV lamp (365 nm)

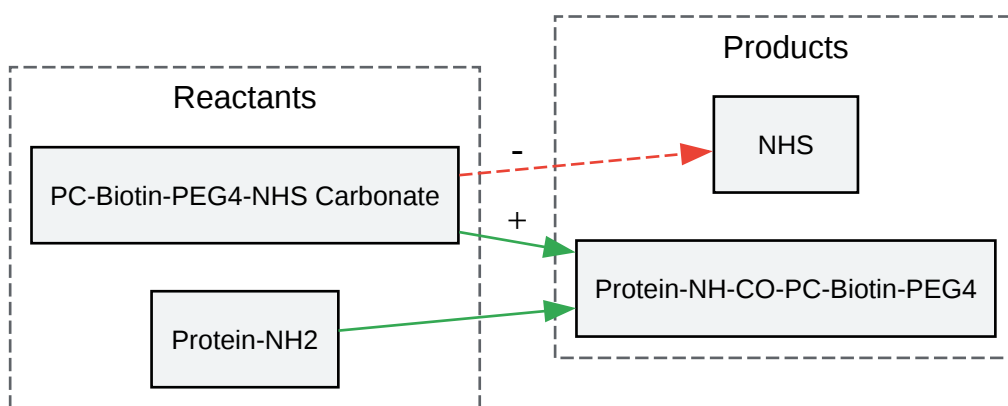
Procedure:

- Bead Preparation:
 - Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.
- Binding of Biotinylated Protein:
 - Incubate the biotinylated protein with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation.
- Washing:

- Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
- Photocleavage:
 - Resuspend the beads in Elution Buffer.
 - Expose the bead suspension to a 365 nm UV lamp for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically.
 - During irradiation, intermittent gentle mixing can improve cleavage efficiency.
- Elution:
 - Separate the beads from the supernatant (eluate) using a magnetic stand or centrifugation.
 - The eluate contains the released, non-biotinylated protein.

V. Visualizations

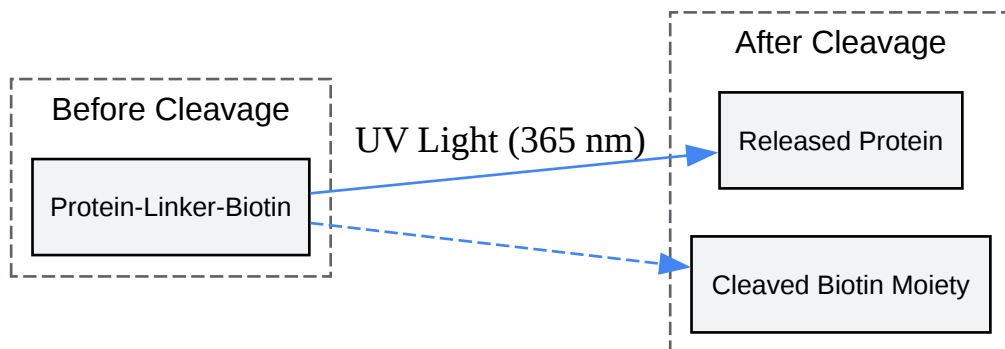
Reaction of PC-Biotin-PEG4-NHS Carbonate with a Primary Amine



[Click to download full resolution via product page](#)

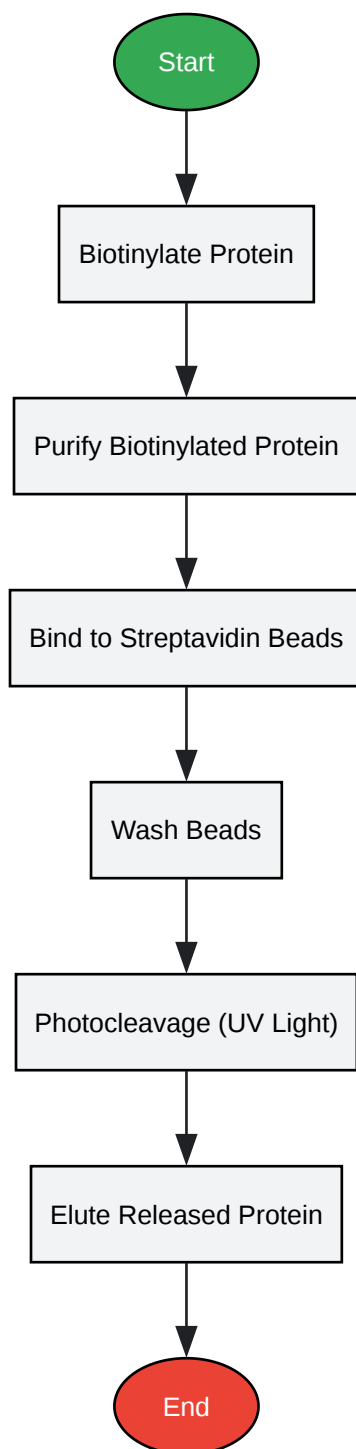
Caption: Reaction of **PC-Biotin-PEG4-NHS Carbonate** with a primary amine.

Photocleavage of the PC-Linker

[Click to download full resolution via product page](#)

Caption: Photocleavage of the PC-Linker.

Affinity Purification and Release Workflow

[Click to download full resolution via product page](#)

Caption: Affinity Purification and Release Workflow.

VI. Applications

- **Affinity Purification:** The strong interaction between biotin and streptavidin allows for the efficient capture of biotinylated proteins. Subsequent photocleavage enables the gentle elution of the target protein without the need for harsh denaturing conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Protein-Protein Interaction Studies:** **PC-Biotin-PEG4-NHS Carbonate** can be used to immobilize a "bait" protein to a solid support. After capturing interacting "prey" proteins, the entire complex can be released for analysis by techniques such as mass spectrometry.
- **Cell Surface Labeling and Sorting:** The NHS carbonate can label cell surface proteins with primary amines. Photocleavage can then be used to release the cells from a streptavidin-coated surface.
- **Targeted Drug Delivery:** Biotin can act as a targeting moiety for cells that overexpress the biotin receptor, such as many cancer cells.[\[13\]](#)[\[14\]](#)[\[15\]](#) A drug can be conjugated to the biomolecule, and the photocleavable linker can be used for controlled release of the drug at a specific site upon light activation.

VII. Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Biotinylation Efficiency	Inactive (hydrolyzed) NHS-carbonate reagent.	Use fresh reagent. Allow reagent to warm to room temperature before opening to prevent condensation.
Presence of primary amines in the buffer.	Perform buffer exchange into an amine-free buffer (e.g., PBS).	
Insufficient molar excess of biotin reagent.	Increase the molar ratio of the reagent to the protein.	
Protein Precipitation	High concentration of organic solvent from the reagent stock.	Keep the volume of the added stock solution low (<10% of the total reaction volume).
Protein instability under reaction conditions.	Perform the reaction at a lower temperature (4°C).	
Low Cleavage Efficiency	Insufficient light exposure.	Increase the duration or intensity of UV exposure.
Incorrect wavelength.	Ensure the light source emits at or near 365 nm.	
Sample is too concentrated or opaque.	Dilute the sample or decrease the path length of the light.	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PC-Biotin-PEG4-NHS carbonate, CAS 2055198-03-1 | AxisPharm [axispharm.com]
- 2. PC-Biotin-PEG4-NHS carbonate ester, 2055198-03-1 | BroadPharm [broadpharm.com]

- 3. apexbt.com [apexbt.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. anaspec.com [anaspec.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. goldbio.com [goldbio.com]
- 10. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 14. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for PC-Biotin-PEG4-NHS Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193324#step-by-step-guide-for-using-pc-biotin-peg4-nhs-carbonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com